N-(pyridin-3-yl)-5-(N-(4-(trifluoromethoxy)phenyl)sulfamoyl)furan-2-carboxamide

Description

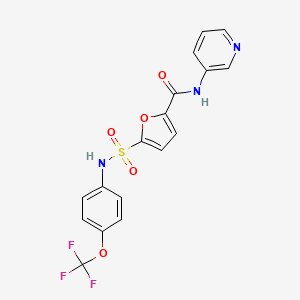

N-(pyridin-3-yl)-5-(N-(4-(trifluoromethoxy)phenyl)sulfamoyl)furan-2-carboxamide is a sulfonamide-containing heterocyclic compound featuring a furan-2-carboxamide core substituted with a sulfamoyl group linked to a 4-(trifluoromethoxy)phenyl moiety and a pyridin-3-yl amine. Its structure integrates multiple pharmacophoric elements:

- Furan ring: Imparts rigidity and influences electronic properties.

- Trifluoromethoxy substituent: Introduces electron-withdrawing effects and metabolic stability .

- Pyridin-3-yl group: Contributes to π-π stacking interactions in target binding .

While direct biological data for this compound are absent in the provided evidence, its structural analogs (e.g., aryl sulfonamides and fused pyridine derivatives) demonstrate antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name |

N-pyridin-3-yl-5-[[4-(trifluoromethoxy)phenyl]sulfamoyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3O5S/c18-17(19,20)28-13-5-3-11(4-6-13)23-29(25,26)15-8-7-14(27-15)16(24)22-12-2-1-9-21-10-12/h1-10,23H,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUKXSDMWBSPHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NC3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(pyridin-3-yl)-5-(N-(4-(trifluoromethoxy)phenyl)sulfamoyl)furan-2-carboxamide involves multiple steps, starting with the preparation of the furan-2-carboxamide core. This is typically achieved through a series of reactions including nitration, reduction, and acylation. The trifluoromethoxyphenyl group is introduced via a nucleophilic substitution reaction, while the pyridine ring is incorporated through a coupling reaction. Industrial production methods often involve optimizing these reactions to increase yield and purity, using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

N-(pyridin-3-yl)-5-(N-(4-(trifluoromethoxy)phenyl)sulfamoyl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethoxyphenyl group, using reagents like sodium hydride or potassium tert-butoxide.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research has indicated that compounds similar to N-(pyridin-3-yl)-5-(N-(4-(trifluoromethoxy)phenyl)sulfamoyl)furan-2-carboxamide exhibit potent anticancer properties. These compounds often act as inhibitors of specific kinases involved in cancer cell proliferation. For instance, studies suggest that the inhibition of protein kinase activity can lead to reduced tumor growth in various cancer models .

1.2 Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity, particularly through the modulation of inflammatory pathways. Compounds with similar sulfamoyl moieties have been shown to inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of diseases like rheumatoid arthritis and inflammatory bowel disease .

1.3 Antimicrobial Properties

There is emerging evidence that compounds with furan and pyridine rings possess antimicrobial activity. The presence of the trifluoromethoxy group may enhance this activity by affecting the compound's lipophilicity and ability to penetrate microbial membranes .

Biochemical Mechanisms

2.1 Enzyme Inhibition

this compound may function as an enzyme inhibitor, particularly targeting sulfotransferases or kinases involved in metabolic pathways. This inhibition can lead to altered drug metabolism and enhanced therapeutic effects in combination therapies .

2.2 Molecular Interactions

The compound's ability to form hydrogen bonds and π-π interactions due to its aromatic rings allows it to engage effectively with biological targets. This property is crucial for its role as a modulator in various biochemical pathways .

Material Science Applications

3.1 Drug Delivery Systems

The unique chemical structure of this compound can be utilized in designing drug delivery systems. Its compatibility with polymers and ability to form stable complexes can enhance the solubility and bioavailability of poorly soluble drugs .

3.2 Synthesis of Novel Materials

The compound can serve as a precursor for synthesizing novel materials with specific electronic or optical properties. The incorporation of trifluoromethoxy groups can modify the electronic distribution within materials, leading to applications in organic electronics or photonic devices.

Case Studies

Mechanism of Action

The mechanism of action of N-(pyridin-3-yl)-5-(N-(4-(trifluoromethoxy)phenyl)sulfamoyl)furan-2-carboxamide involves its interaction with bacterial enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby preventing the bacteria from synthesizing essential proteins. This leads to the inhibition of bacterial growth and replication. The molecular targets include enzymes involved in cell wall synthesis and DNA replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related sulfonamides and heterocyclic derivatives (Table 1):

Key Comparisons

Substituent Effects on Bioactivity :

- Electron-Withdrawing Groups (EWGs) : The target compound’s 4-(trifluoromethoxy)phenyl group enhances metabolic stability compared to 4z’s trifluoromethyl group, which shows moderate antibacterial activity . Nitro (5b) and methoxy (5a) substituents exhibit weaker or cytotoxic effects, suggesting EWGs like trifluoromethoxy may balance potency and safety .

- Heterocyclic Cores : Furan-2-carboxamide (target) vs. furo[2,3-b]pyridine (): The latter’s extended π-system improves kinase binding (IC₅₀ <100 nM) , whereas the furan core in the target may prioritize solubility over affinity.

Synthetic Complexity :

- The target compound likely requires multi-step coupling similar to and , involving sulfamoyl group installation via sulfonylation and carboxamide formation using reagents like tetramethylisouronium hexafluorophosphate . Purification via column chromatography (Hexane/EA or DCM/EA) is standard .

Analytical Characterization :

- LC/MS () and HRMS () are critical for confirming molecular weight and purity. The target compound’s trifluoromethoxy group would produce distinct ¹⁹F NMR signals (~-58 ppm) .

Therapeutic Potential: While 5b shows cytotoxicity (IC₅₀: 12 µM), the target compound’s trifluoromethoxy group may reduce off-target effects. Antimicrobial pyrazole derivatives () suggest sulfonamide positioning influences bacterial target engagement .

Biological Activity

N-(pyridin-3-yl)-5-(N-(4-(trifluoromethoxy)phenyl)sulfamoyl)furan-2-carboxamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. The trifluoromethoxy group and the pyridine moiety are known to enhance the pharmacological properties of compounds, making them suitable candidates for drug development.

Chemical Structure and Properties

The molecular formula for this compound is C20H17F3N2O3S, with a molecular weight of 396.42 g/mol. The structure includes a furan ring, which is often associated with various biological activities including antimicrobial and anticancer effects.

Anticancer Activity

Recent studies have indicated that compounds containing the trifluoromethoxy group exhibit significant anticancer properties. For example, similar compounds have shown potent inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. The mechanism often involves modulation of signaling pathways related to cell survival and proliferation.

Case Study:

A study investigating the effects of trifluoromethoxy-containing compounds on prostate cancer cells demonstrated that these compounds could effectively inhibit androgen receptor activity, leading to reduced tumor growth in xenograft models. The IC50 values for these compounds were found to be in the low micromolar range, indicating strong potency against resistant cancer types .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Research has shown that similar furan derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The presence of the sulfamoyl group may enhance the compound's ability to penetrate bacterial cell walls, thereby increasing its efficacy.

Table 1: Antimicrobial Activity Comparison

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(pyridin-3-yl)-5-(sulfamoyl)furan | Staphylococcus aureus | 16 µg/mL |

| N-(pyridin-3-yl)-5-(sulfamoyl)furan | Escherichia coli | 32 µg/mL |

| Control Compound | Staphylococcus aureus | 128 µg/mL |

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cancer cell metabolism or bacterial survival.

- Disruption of Cell Signaling : It may interfere with signaling pathways that regulate cell growth and apoptosis.

- DNA Interaction : Similar compounds have shown the ability to bind DNA, leading to cytotoxic effects in rapidly dividing cells.

Q & A

Q. What protocols validate HPLC methods for stability-indicating assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.